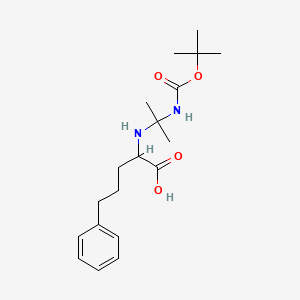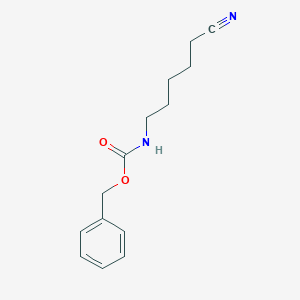
6-Benzyloxycarbonylaminocapronitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyloxycarbonylaminocapronitrile is an organic compound with the molecular formula C({14})H({18})N({2})O({2}). It is characterized by the presence of a benzyloxycarbonyl group attached to an aminocapronitrile backbone. This compound is often used in organic synthesis and has applications in various fields including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyloxycarbonylaminocapronitrile typically involves the following steps:
Starting Materials: The synthesis begins with caprolactam, which is converted to 6-aminocapronitrile through a Beckmann rearrangement.
Protection of Amino Group: The amino group of 6-aminocapronitrile is protected by reacting it with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine. This results in the formation of this compound.
The reaction conditions usually involve:
- Solvent: Dichloromethane or tetrahydrofuran.
- Temperature: Room temperature to 50°C.
- Reaction Time: Several hours to overnight.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-Benzyloxycarbonylaminocapronitrile undergoes various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Deprotection: Hydrogenation using palladium on carbon or treatment with trifluoroacetic acid.
Major Products
Hydrolysis: 6-Benzyloxycarbonylaminocaproic acid.
Reduction: this compound.
Deprotection: 6-Aminocapronitrile.
Scientific Research Applications
6-Benzyloxycarbonylaminocapronitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Materials Science: It serves as a building block for the synthesis of polymers and advanced materials.
Biochemistry: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Organic Synthesis: It is a versatile intermediate in the synthesis of various organic compounds, including peptides and heterocycles.
Mechanism of Action
The mechanism of action of 6-Benzyloxycarbonylaminocapronitrile depends on its application. In medicinal chemistry, it acts as a prodrug, where the benzyloxycarbonyl group is cleaved in vivo to release the active amine. This amine can then interact with biological targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
6-Aminocapronitrile: Lacks the benzyloxycarbonyl group, making it more reactive.
6-Benzyloxycarbonylaminohexanoic Acid: Similar structure but with a carboxylic acid group instead of a nitrile.
N-Benzyloxycarbonyl-6-aminocaproic Acid: Another related compound with a carboxylic acid group.
Uniqueness
6-Benzyloxycarbonylaminocapronitrile is unique due to its combination of a benzyloxycarbonyl-protected amine and a nitrile group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
benzyl N-(5-cyanopentyl)carbamate |
InChI |
InChI=1S/C14H18N2O2/c15-10-6-1-2-7-11-16-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,11-12H2,(H,16,17) |
InChI Key |
KKSSCZKJDMVENX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



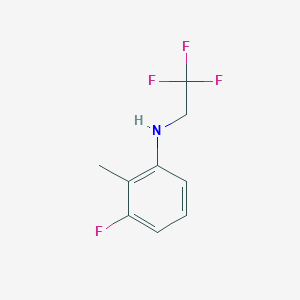
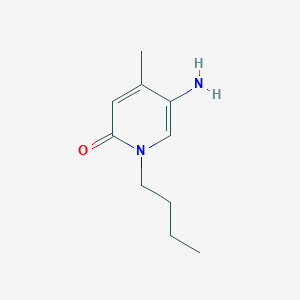
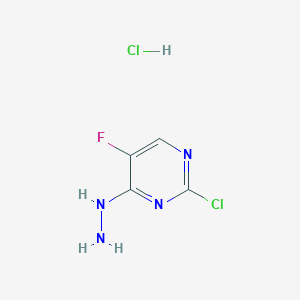
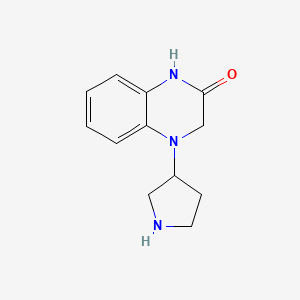


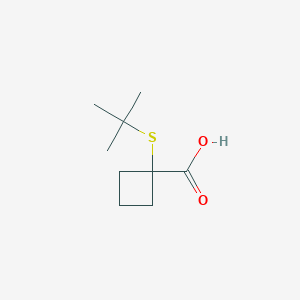

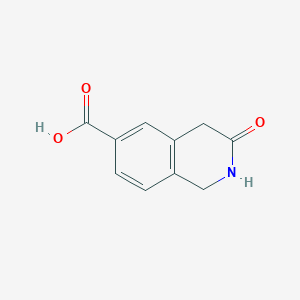
![5-[(Dimethylamino)methylidene]-4,5,6,7-tetrahydro-1-benzofuran-4-one](/img/structure/B13072067.png)
